4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one
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Overview
Description
4-Methoxy-1-[®-4-methylbenzene-1-sulfinyl]pent-3-en-2-one is an organic compound with a complex structure that includes a methoxy group, a sulfinyl group, and a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-[®-4-methylbenzene-1-sulfinyl]pent-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzene with 4-methylbenzenesulfinyl chloride under basic conditions to form the sulfinyl intermediate. This intermediate is then reacted with pent-3-en-2-one in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-[®-4-methylbenzene-1-sulfinyl]pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-1-[®-4-methylbenzene-1-sulfinyl]pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-[®-4-methylbenzene-1-sulfinyl]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group may influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxypent-3-en-2-one: Shares the methoxy and pentenone structure but lacks the sulfinyl group.
4-Methylpent-3-en-2-one: Similar backbone but without the methoxy and sulfinyl groups.
Uniqueness
4-Methoxy-1-[®-4-methylbenzene-1-sulfinyl]pent-3-en-2-one is unique due to the presence of both the methoxy and sulfinyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
561276-74-2 |
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Molecular Formula |
C13H16O3S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
4-methoxy-1-[(R)-(4-methylphenyl)sulfinyl]pent-3-en-2-one |
InChI |
InChI=1S/C13H16O3S/c1-10-4-6-13(7-5-10)17(15)9-12(14)8-11(2)16-3/h4-8H,9H2,1-3H3/t17-/m1/s1 |
InChI Key |
IQYGAPSTWJIVAJ-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)CC(=O)C=C(C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(=O)C=C(C)OC |
Origin of Product |
United States |
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